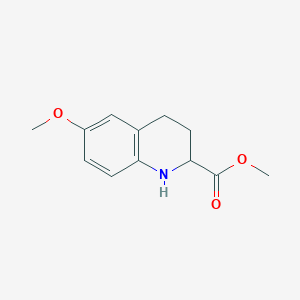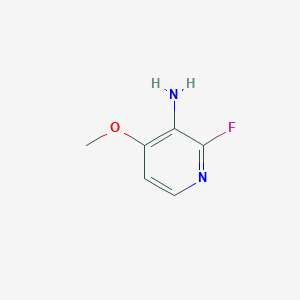
1-(4-Methylphenyl)propan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-Methylphenyl)propan-1-amine and similar compounds involves complex reactions, including reductive amination, which is an important method for amine synthesis. This process typically starts with an aldehyde or ketone reacting with ammonia or an amine in the presence of a reducing agent and often a catalyst. Transition-metal-catalyzed reductive amination using hydrogen as the reducing agent has been extensively investigated for its efficiency and applicability in producing primary, secondary, and tertiary alkyl amines, which are crucial in pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).
Molecular Structure Analysis
The molecular structure of 1-(4-Methylphenyl)propan-1-amine is characterized by spectroscopic methods, providing insights into its conformation and electronic properties. High-resolution magnetic resonance spectra and ab initio calculations offer detailed information on the molecular conformation (Issac & Tierney, 1996).
Chemical Reactions and Properties
1-(4-Methylphenyl)propan-1-amine undergoes various chemical reactions, including interactions with nucleophiles and participation in complex reaction mechanisms. The molecule's reactivity is influenced by its functional groups, enabling it to serve as a precursor for the synthesis of heterocyclic compounds and other derivatives with significant applications in pharmaceuticals and materials science (Gomaa & Ali, 2020).
Applications De Recherche Scientifique
X-ray Structures and Computational Studies : Cathinones like 1-(4-Methylphenyl)propan-1-amine have been characterized using techniques such as FTIR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. These studies help in understanding the molecular structures and properties of these compounds (Nycz et al., 2011).
Transfer Hydrogenation of Imines : Research on the catalyzed transfer hydrogenation of imines to corresponding amines using propan-2-ol in benzene has been conducted. This process is significant in organic synthesis and pharmaceuticals (Samec & Bäckvall, 2002).
Synthesis of Tertiary Amines and Corrosion Inhibition : Tertiary amines have been synthesized and tested for their ability to inhibit corrosion in carbon steel, which is vital in materials science and engineering (Gao, Liang, & Wang, 2007).
Preparation and Reductive Transformations of Vinylogous Sulfonamides : This research focuses on synthesizing sulfone-substituted indolizines and beta-sulfonyl amines, which have applications in alkaloid synthesis and organic chemistry (Michael et al., 2004).
Metabolism and Detectability of 4-Methyl-Amphetamine and Its Isomers : Studies on the metabolism of 1-(4-Methylphenyl)propan-1-amine and its isomers in rat urine using GC-MS and LC-MS are significant in forensic toxicology and pharmacology (Welter et al., 2014).
Synthesis of Optical Active Intermediate for Medication : Research on synthesizing optical active intermediates from this compound for medications like (R,R)-formoterol is an important aspect of pharmaceutical chemistry (Fan, Chen, Hai, & Wu, 2008).
Graphene-based Catalysis : Studies on the reduction of nitro compounds to amines using graphene-based catalysts have implications in organic chemistry and environmental science (Nasrollahzadeh et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZOQCAVLMPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395192 | |
| Record name | 1-(4-methylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)propan-1-amine | |
CAS RN |
174636-87-4 | |
| Record name | α-Ethyl-4-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




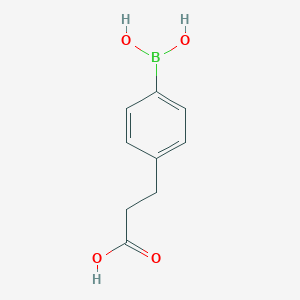
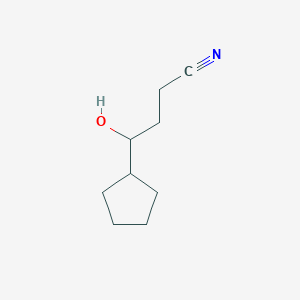
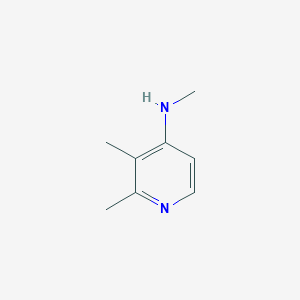
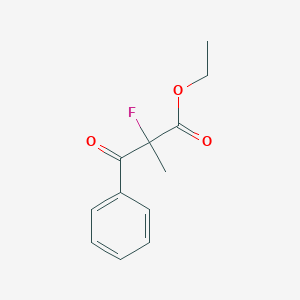
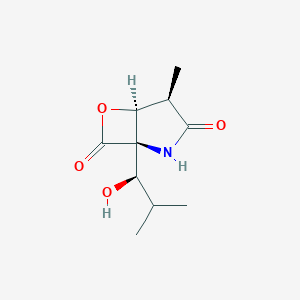

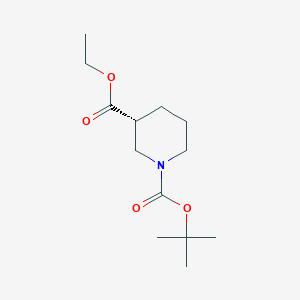
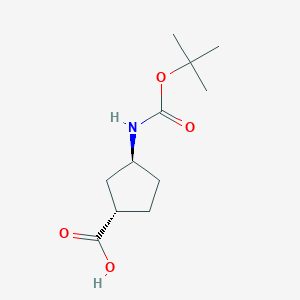
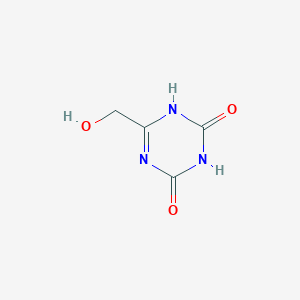
![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)

